molecular formula C20H20FN3O4S B2844123 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 879138-93-9

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2844123
CAS RN: 879138-93-9
M. Wt: 417.46
InChI Key: QLSMXBVJHABLQK-UHFFFAOYSA-N
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Description

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H20FN3O4S and its molecular weight is 417.46. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), indicating potential applications in radiolabeling and positron emission tomography (PET) imaging. These compounds, including derivatives designed with a fluorine atom for labeling with fluorine-18, have been synthesized and evaluated for in vivo imaging, showing promise for the study of neurodegenerative disorders and neuroinflammation through PET imaging techniques (Dollé et al., 2008).

Antitumor and Antimicrobial Activities

Synthesized derivatives of similar chemical structures have exhibited selective antitumor activities, highlighting the role of specific configurations in enhancing the anticancer properties of these compounds. This suggests a potential application in the development of new antitumor medications targeting specific cancer cell lines with minimal side effects (Xiong Jing, 2011). Furthermore, these compounds have also shown promising antimicrobial activities, indicating their potential use in the development of new antimicrobial agents capable of combating resistant bacterial strains (Hossan et al., 2012).

Herbicidal Activity

Novel derivatives with similar chemical backbones have demonstrated significant herbicidal activities against dicotyledonous weeds, showcasing the potential agricultural applications of these compounds in weed management strategies. The results from greenhouse bioassays indicate that specific compounds within this series could offer new, effective solutions for pre-emergence and post-emergence weed control (Wu et al., 2011).

Neuroinflammation and Neurodegenerative Disorders

The synthesis and evaluation of pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) underline the potential of these compounds in researching neuroinflammatory processes. With high in vitro affinity for the TSPO, these derivatives, particularly when labeled with fluorine-18, can facilitate the in vivo PET imaging of neuroinflammation, offering insights into the early biomarkers of neurodegenerative diseases (Damont et al., 2015).

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c21-14-5-3-13(4-6-14)11-24-19(26)18-16(7-9-29-18)23(20(24)27)12-17(25)22-10-15-2-1-8-28-15/h3-7,9,15H,1-2,8,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSMXBVJHABLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide

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